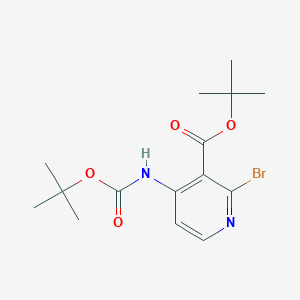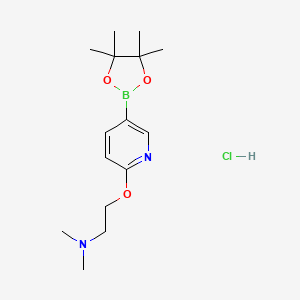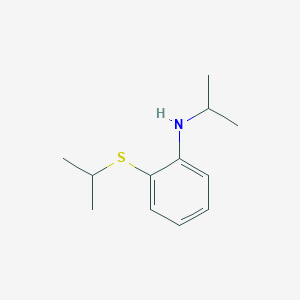![molecular formula C20H28NPS B6315085 2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine CAS No. 1883429-96-6](/img/structure/B6315085.png)
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine, or 2-DDPE, is an organic compound belonging to the class of phosphine derivatives. It is a colorless liquid with a pungent odor. 2-DDPE has a wide range of applications in the fields of medicine, chemistry, and biology. It is used in the synthesis of various organic compounds, as a catalyst in the pharmaceutical industry, and as a ligand in the coordination of metal ions.
Wirkmechanismus
2-DDPE acts as a ligand in the coordination of metal ions. The coordination of the metal ion is facilitated by the presence of the two phosphorus atoms in the molecule, which form a five-membered ring with the metal ion. This coordination increases the reactivity of the metal ion, allowing it to catalyze various organic reactions.
Biochemical and Physiological Effects
2-DDPE has no known biochemical or physiological effects. It is not metabolized in the body and is not known to be toxic.
Vorteile Und Einschränkungen Für Laborexperimente
2-DDPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Its low toxicity and lack of metabolic activity make it an ideal ligand for the coordination of metal ions. However, it has some limitations. Its solubility in organic solvents is limited, and it can be difficult to remove from the reaction mixture.
Zukünftige Richtungen
There are several potential future directions for research involving 2-DDPE. One possible application is in the synthesis of new metal complexes for use in catalysis. Another potential application is in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 2-DDPE could be used in the development of new materials, such as polymers and nanomaterials, for use in a variety of applications. Finally, 2-DDPE could be used to develop new sensors and analytical techniques for use in biotechnology.
Synthesemethoden
2-DDPE can be synthesized in a two-step process. The first step involves the reaction of 1,1-dimethylethylthioethanamine with diphenylphosphine in an aqueous solution of sodium hydroxide. The second step involves the reaction of the resulting intermediate with ethylene oxide in the presence of sodium hydroxide. The product is then purified by recrystallization from aqueous ethanol.
Wissenschaftliche Forschungsanwendungen
2-DDPE is widely used in scientific research. It has been used as a ligand in the coordination of metal ions, such as palladium, platinum, and rhodium, to form complexes. These complexes have been studied for their potential use in catalysis, as well as for their potential applications in the fields of medicine and biology. 2-DDPE has also been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and aldehydes.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphanylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NPS/c1-20(2,3)23-17-15-21-14-16-22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,21H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQJHONTSNZNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylthio)-N-(2-(diphenylphosphanyl)ethyl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)


![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)



![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
